Cas no 1779121-65-1 (3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde)

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(4-benzylpiperazin-1-yl)isonicotinaldehyde
- 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde
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- インチ: 1S/C17H19N3O/c21-14-16-6-7-18-12-17(16)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
- InChIKey: XUEUNMGHYFRSBT-UHFFFAOYSA-N
- SMILES: O=CC1C=CN=CC=1N1CCN(CC2C=CC=CC=2)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 322
- トポロジー分子極性表面積: 36.4
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM511170-1g |
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde |
1779121-65-1 | 98% | 1g |
$753 | 2022-09-02 |
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde 関連文献
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3-(4-Benzylpiperazin-1-yl)isonicotinaldehydeに関する追加情報
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde: A Comprehensive Overview
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde (CAS No. 1779121-65-1) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperazine ring with an isonicotinaldehyde moiety. The benzylpiperazine group, a derivative of piperazine, is a key structural feature that contributes to its potential biological activity. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.
The synthesis of 3-(4-benzylpiperazin-1-yl)isonicotinaldehyde involves a multi-step process that typically begins with the preparation of the piperazine derivative. This is followed by alkylation or coupling reactions to introduce the benzyl group and the isonicotinaldehyde moiety. The compound's structure has been optimized to enhance its stability and bioavailability, which are critical factors for its potential use in drug development. Researchers have employed advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound's structure and purity.
One of the most promising applications of 3-(4-benzylpiperazin-1-yl)isonicotinaldehyde lies in its potential as a lead compound for drug discovery. Recent studies have demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The compound's interaction with neuronal receptors has been investigated using molecular docking studies, which have provided insights into its binding affinity and selectivity.
In addition to its pharmacological applications, 3-(4-benzylpiperazin-1-yl)isonicotinaldehyde has also been explored for its role in chemical synthesis. Its ability to act as a versatile building block has made it a valuable tool in the construction of complex molecules with diverse biological activities. For instance, researchers have utilized this compound as an intermediate in the synthesis of novel anti-inflammatory agents and anticancer drugs.
The safety and toxicity profile of 3-(4-benzylpiperazin-1-yl)isonicotinaldehyde have been evaluated in preclinical studies, with results indicating low toxicity at therapeutic doses. These findings have further strengthened its potential as a candidate for clinical trials. However, additional research is required to fully understand its long-term effects and mechanism of action.
In conclusion, 3-(4-benzylpiperazin-1-yl)isonicotinaldehyde (CAS No. 1779121-65-1) represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its promising biological activity, positions it as a valuable asset in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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